molecular formula C14H27NaO5S B7820902 sodium;2-dodecoxy-2-oxoethanesulfonate

sodium;2-dodecoxy-2-oxoethanesulfonate

Cat. No.: B7820902
M. Wt: 330.42 g/mol
InChI Key: UAJTZZNRJCKXJN-UHFFFAOYSA-M
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Description

Chemical Name: Sodium 2-dodecoxy-2-oxoethanesulfonate (IUPAC) Synonyms: Sodium lauryl sulfoacetate, CAS 1847-58-1 Molecular Formula: C₁₄H₂₈O₅SNa Structure: Comprises a 12-carbon dodecyl chain (C₁₂H₂₅O–) linked to an acetyl-sulfonate group (–CH₂C(O)SO₃⁻Na⁺). Origin: Vegetable-derived anionic surfactant, widely used in personal care products (e.g., shampoos, toothpastes) due to its mildness and foaming properties. Key Properties:

  • High water solubility due to the polar sulfonate group.
  • pH stability (resistant to hydrolysis under acidic conditions compared to sulfate-based surfactants).
  • Low irritation profile, making it suitable for sensitive formulations.

Properties

IUPAC Name

sodium;2-dodecoxy-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJTZZNRJCKXJN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrazole typically involves the bromination of 1-methylpyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 4-bromo-1-methyl-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-methyl-4-azido-1H-pyrazole.

Scientific Research Applications

4-bromo-1-methyl-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Sulfate-Based Surfactants (e.g., Sodium Lauryl Sulfate, SLS)

Property Sodium 2-Dodecoxy-2-Oxoethanesulfonate Sodium Lauryl Sulfate (SLS)
Functional Group Sulfonate (–SO₃⁻) Sulfate (–OSO₃⁻)
Stability Stable under acidic conditions Prone to hydrolysis in acid
Irritation Lower skin irritation Moderate to high irritation
Biodegradability High (vegetable origin) Moderate
Applications Mild cleansers, baby products Industrial detergents

Key Insight : Sulfonates like sodium lauryl sulfoacetate offer superior pH stability and reduced irritation compared to sulfates, making them preferable in cosmetics.

Sulfosuccinate-Based Surfactants (e.g., Disodium Deceth Sulfosuccinate)

Property Sodium 2-Dodecoxy-2-Oxoethanesulfonate Disodium Deceth Sulfosuccinate
Structure Single sulfonate, linear C₁₂ chain Two sulfonates, ethoxylated C₁₀ chain
Foaming Capacity High Moderate (softer foam)
Applications Personal care, oral hygiene Emulsifiers, low-irritation cleansers
Biodegradability High High (ethoxylation aids breakdown)

Key Insight : Sulfosuccinates excel in low-irritation formulations but lack the foaming strength of sodium lauryl sulfoacetate.

Phosphorus-Containing Surfactants (e.g., Ethyl S-2-Dimethylaminoethyl Ethylphosphonothioate)

Property Sodium 2-Dodecoxy-2-Oxoethanesulfonate Ethyl S-2-Dimethylaminoethyl Ethylphosphonothioate
Functional Group Sulfonate Phosphonothioate (–P(O)S–) and aminoethyl group
Toxicity Low High (neurotoxic potential)
Applications Consumer products Limited to industrial use (e.g., lubricants)
Regulatory Status Generally recognized as safe (GRAS) Restricted under chemical weapons conventions

Key Insight: Phosphonothioates are structurally distinct and often restricted due to toxicity, unlike the biocompatible sulfonates.

Branched-Chain Surfactants (e.g., Sodium 2-Ethylhexyl Sulfate)

Property Sodium 2-Dodecoxy-2-Oxoethanesulfonate Sodium 2-Ethylhexyl Sulfate
Chain Structure Linear C₁₂ Branched C₈ (2-ethylhexyl)
Solubility in Hard Water Moderate High (branching reduces precipitation)
Biodegradability High Low (branching hinders degradation)
Applications Eco-friendly formulations Industrial detergents, hard water use

Key Insight : Branched surfactants improve hard-water performance but suffer from environmental persistence.

Aromatic Sulfonates (e.g., Sodium 2-[(1-Methylethyl)phenylamino]-2-Oxoethanesulfonate)

Property Sodium 2-Dodecoxy-2-Oxoethanesulfonate Sodium 2-[(1-Methylethyl)phenylamino]-2-Oxoethanesulfonate
Hydrophobicity Moderate (linear alkyl) High (aromatic ring)
Applications Cleansers, emulsifiers Specialty chemicals (e.g., dyes, corrosion inhibitors)
Toxicity Low Variable (depends on aromatic substituents)

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